Lipophilicity Comparison: 3,3,4,4-Tetramethyl vs. Unsubstituted Cyclopentane Carboxylic Acid
The 3,3,4,4-tetramethyl substitution substantially increases computed lipophilicity compared to the unsubstituted parent compound, cyclopentanecarboxylic acid. This is quantified by the XLogP3-AA partition coefficient, a model for octanol-water partitioning widely used in drug discovery to predict membrane permeability and oral absorption [1]. The target compound exhibits an XLogP3-AA of 2.6, representing a >2.3 log unit increase over cyclopentanecarboxylic acid (XLogP3 = 0.28). This difference indicates a much higher affinity for hydrophobic environments, which can be critical for target engagement in lipid-rich biological compartments [2].
| Evidence Dimension | XLogP3-AA (Computed Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Cyclopentanecarboxylic acid: XLogP3 = 0.28 |
| Quantified Difference | Δ > 2.3 log units (increase) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); standard prediction conditions. |
Why This Matters
For procurement decisions in medicinal chemistry, a >2.3 log unit difference in predicted lipophilicity can dramatically alter a compound's pharmacokinetic profile, making the tetramethyl derivative unsuitable as a drop-in replacement for less lipophilic analogs without complete re-profiling.
- [1] PubChem. 3,3,4,4-Tetramethylcyclopentane-1-carboxylic acid. XLogP3-AA computed property. PubChem CID 130704291. Accessed April 2026. View Source
- [2] PubChem. Cyclopentanecarboxylic acid. XLogP3 computed property. PubChem CID 15893. Accessed April 2026. View Source
